Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Overview
Description
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.
Chemical Reactions Analysis
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is used in various chemical reactions. For instance, it is used as a building block in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
Benzyl(1-methoxy-2-methylpropan-2-yl)amine has a molecular formula of C12H19NO and a molecular weight of 193.29 . Unfortunately, the search did not yield more detailed physical and chemical properties.Scientific Research Applications
Catalytic Amination Reactions
Benzyl(1-methoxy-2-methylpropan-2-yl)amine is involved in various catalytic amination reactions. A notable application is its use in iron(II) bromide-catalyzed intramolecular C–H bond amination and [1,2]-shift tandem reactions of aryl azides. This process leads to the formation of compounds like 2,3-dimethyl-1H-indole, with potential applications in organic synthesis and drug development (Ren et al., 2015).
Photopolymerization Initiators
This compound has been explored as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). It shows potential for use in advanced polymerization techniques, influencing the photophysical and photochemical properties of the starting materials (Guillaneuf et al., 2010).
Chiral Derivatizing Agents
In the field of stereochemistry, derivatives of Benzyl(1-methoxy-2-methylpropan-2-yl)amine have been used as chiral derivatizing agents (CDAs). These agents assist in determining the absolute configuration of chiral substances, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Pérez-Estrada et al., 2012).
Synthetic Chemistry
In synthetic chemistry, it's used for the preparation of various derivatives and compounds. For instance, it plays a role in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are key intermediates in the synthesis of complex molecules (Roggen & Gundersen, 2008).
Antimicrobial and Anticoccidial Activity
Some derivatives have shown antimicrobial and anticoccidial activities. This suggests potential applications in the development of new antimicrobial agents (Georgiadis, 1976).
Solid Phase Organic Synthesis
It's also used in solid phase organic synthesis as a linker. This application is significant in the efficient synthesis of complex molecules, particularly in drug discovery (Swayze, 1997).
Analgesic Activity
Certain derivatives exhibit analgesic activity, indicating their potential use in pain management and pharmaceutical research (Rádl et al., 2000).
Amination of Alcohols
This compound is involved in the catalytic amination of alcohols, a critical reaction in the chemical industry for producing amines (Bassili & Baiker, 1990).
Anticancer Compound Synthesis
Its derivatives have been synthesized as potential anticancer compounds, showing the compound's relevance in medicinal chemistry (Ghani & Mansour, 2011).
Biological Activity Testing
The compound and its derivatives have been synthesized and tested for biological activity, such as in brine shrimp lethality tests. This highlights its significance in bioactivity screening (Rudyanto et al., 2014).
Antibacterial Activity Against Clostridium difficile
It has been used in the synthesis of compounds with antibacterial activity against Clostridium difficile, an important pathogen in healthcare settings (Eissa et al., 2016).
Sonochemical Generation of Azomethine Ylides
The compound is utilized in sonochemical processes to generate reactive intermediates for the synthesis of complex molecules (Gebert et al., 2003).
Neuroleptic Activity
It has been investigated for neuroleptic activity, with some derivatives showing promising results as potential treatments for psychosis (Iwanami et al., 1981).
Analytical Toxicology
The compound is relevant in the field of analytical toxicology, particularly in the study of novel psychoactive substances (Chapman, 2017).
Pharmaceutical Manufacturing
It's used in pharmaceuticalshift tandem reactions of aryl azides, as outlined in a study by Ren et al. (2015). This process is significant in the synthesis of complex organic compounds, such as 2,3-dimethyl-1H-indole (Ren et al., 2015).
Photopolymerization
In photopolymerization processes, derivatives of Benzyl(1-methoxy-2-methylpropan-2-yl)amine have been utilized. Guillaneuf et al. (2010) discuss an alkoxyamine compound bearing a chromophore group directly linked to the aminoxyl function, which is essential for photoiniferter in photopolymerization (Guillaneuf et al., 2010).
Chiral Derivatizing Agents
The compound is also used in the synthesis of chiral derivatizing agents (CDAs). Pérez-Estrada et al. (2012) describe its role in the diastereoselective preparation of enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids, which are then evaluated as CDAs (Pérez-Estrada et al., 2012).
Synthesis of Novel Compounds
Research by Roggen and Gundersen (2008) demonstrates the use of Benzyl(1-methoxy-2-methylpropan-2-yl)amine in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are key intermediates for various organic compounds (Roggen & Gundersen, 2008).
Solid Phase Organic Synthesis
The molecule is also relevant in solid phase organic synthesis. Swayze (1997) explored its use in the synthesis of secondary amide-based linkers for solid phase organic synthesis (Swayze, 1997).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-1-methoxy-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDLDGSAKAOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(1-methoxy-2-methylpropan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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